Piperazine, 1-((6-methoxy-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)-
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Overview
Description
Piperazine, 1-((6-methoxy-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various electrophilic reagents. For this specific compound, the synthetic route may involve:
Formation of the indole moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.
Methoxylation: Introduction of the methoxy group on the indole ring can be done using methanol in the presence of an acid catalyst.
Pyridine ring formation: The pyridine ring can be synthesized through Hantzsch pyridine synthesis, involving the condensation of an aldehyde, ammonia, and a β-keto ester.
Coupling reactions: The final step involves coupling the indole and pyridine moieties with piperazine under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can take place at the piperazine ring, where various nucleophiles can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxybenzaldehyde, while reduction of the carbonyl group may produce an alcohol derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, piperazine derivatives are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine
Medicinally, piperazine derivatives are explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry
Industrially, these compounds can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of piperazine derivatives typically involves interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to the desired pharmacological effects. For example, binding to a receptor may inhibit its activity, thereby reducing inflammation or pain.
Comparison with Similar Compounds
Similar Compounds
- Piperazine, 1-((6-chloro-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)
- Piperazine, 1-((6-methyl-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)
Uniqueness
The uniqueness of Piperazine, 1-((6-methoxy-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- lies in its specific substituents, which can significantly influence its pharmacological properties. The presence of the methoxy group, for example, may enhance its ability to cross biological membranes, thereby increasing its bioavailability.
Properties
CAS No. |
136817-42-0 |
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Molecular Formula |
C22H27N5O2 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(6-methoxy-1H-indol-2-yl)-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H27N5O2/c1-15(2)24-18-5-4-8-23-21(18)26-9-11-27(12-10-26)22(28)20-13-16-6-7-17(29-3)14-19(16)25-20/h4-8,13-15,24-25H,9-12H2,1-3H3 |
InChI Key |
KNZJWJRPUPRXNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=C(C=C4)OC |
Origin of Product |
United States |
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